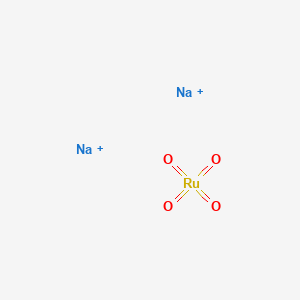

Ruthenium disodium tetraoxide

Description

Properties

CAS No. |

17001-79-5 |

|---|---|

Molecular Formula |

Na2O4Ru+2 |

Molecular Weight |

211.04714 |

Synonyms |

ruthenium disodium tetraoxide |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ruthenium Disodium Tetraoxide

High-Temperature Solid-State Synthesis Routes

High-temperature solid-state synthesis represents a conventional and effective method for producing crystalline, solvent-free materials. For ruthenium disodium (B8443419) tetraoxide, this approach involves the direct reaction of solid precursors at elevated temperatures, often under controlled atmospheres to ensure the desired oxidation state of ruthenium is achieved and maintained.

The synthesis of pure, single-phase sodium ruthenate(VI) is highly dependent on the atmospheric conditions, specifically the partial pressure of oxygen. The use of elevated oxygen pressure is a critical technique to stabilize the Ru(VI) oxidation state and prevent the formation of other ruthenium oxides or ruthenates with lower oxidation states.

One established method involves reacting equimolar amounts of sodium peroxide (Na2O2) and ruthenium dioxide (RuO2) in a high-pressure autoclave. researchgate.net By applying an oxygen pressure of approximately 220 MPa, the reaction equilibrium is shifted to favor the formation of the desired Na2RuO4 product. researchgate.net This high-pressure environment ensures a sufficiently oxidizing atmosphere to convert Ru(IV) from the RuO2 precursor to Ru(VI). researchgate.net Without such control, the synthesis can lead to mixtures of products or the formation of compounds like sodium ruthenate(V) (Na2RuO3), which can be obtained by the thermal decomposition of Na2RuO4 under an inert argon atmosphere at 850°C. researchgate.net The successful synthesis under high oxygen pressure yields black, crystalline samples of Na2RuO4 that are sensitive to moisture. researchgate.net

Table 1: Parameters for High-Pressure Solid-State Synthesis of Na2RuO4

| Parameter | Value/Condition | Reference |

|---|---|---|

| Precursors | Sodium Peroxide (Na2O2), Ruthenium Dioxide (RuO2) | researchgate.net |

| Stoichiometry | Equimolar amounts | researchgate.net |

| Oxygen Pressure | 220 MPa | researchgate.net |

| Apparatus | Stainless steel autoclave, Gold crucibles | researchgate.net |

| Product Phase | Monoclinic, P2(1)/c space group | researchgate.net |

| Product Appearance | Black, crystalline, moisture-sensitive | researchgate.net |

The choice of precursors and the precise control of their stoichiometry are fundamental to the successful synthesis of ruthenium disodium tetraoxide. The most common precursors for the solid-state route are a sodium source, typically an oxide or peroxide, and a ruthenium source, such as ruthenium dioxide (RuO2). researchgate.net

Ruthenium Precursor : Ruthenium(IV) oxide (RuO2) is a common starting material. researchgate.net It is a stable, solid oxide that serves as the source of ruthenium. The synthesis process must then oxidize the ruthenium from the +4 state to the +6 state.

Sodium Precursor : Sodium peroxide (Na2O2) is often used because it acts as both the sodium source and an additional oxidizing agent, facilitating the conversion of Ru(IV) to Ru(VI). researchgate.net

Stoichiometric Control : Maintaining a precise 1:1 molar ratio between the sodium and ruthenium precursors is crucial for forming the Na2RuO4 phase. Deviations from this stoichiometry can lead to the formation of impurity phases or incomplete reaction. The reactants are typically finely ground and pressed into pellets to ensure intimate contact and promote a complete reaction. researchgate.net

Solution-Phase and Electrochemical Precursor Approaches

While solid-state reactions are effective, solution-phase and electrochemical methods offer alternative pathways that can provide better control over particle size and morphology at potentially lower temperatures.

The synthesis of specific ruthenates can be achieved through the controlled thermal decomposition of precursor compounds. While the decomposition of Na2RuO4 itself under an inert atmosphere leads to a reduced species (Na2RuO3), the principle can be applied in reverse. researchgate.net A precursor containing a higher oxidation state of ruthenium, such as a sodium perruthenate (NaRuO4), where ruthenium is in the +7 state, could theoretically be decomposed under controlled conditions to yield the Ru(VI) state of Na2RuO4. The perruthenate ion (RuO4-) is known to be unstable and is reduced by water to the orange ruthenate (RuO4^2-). wikipedia.org This inherent instability suggests that carefully controlled thermal treatment of a solid perruthenate precursor could be a viable, albeit sensitive, synthetic route.

Electrochemical methods provide a powerful tool for precisely controlling the oxidation state of metals like ruthenium. rsc.org The synthesis of this compound via an electrochemical pathway would involve the oxidation of a suitable ruthenium precursor in an aqueous or non-aqueous electrolyte containing a sodium salt.

The process would typically involve the anodic oxidation of a lower-valent ruthenium species, such as Ru(III) or Ru(IV), to the desired Ru(VI) state. The potential of the working electrode would be carefully controlled to a value where the oxidation to Ru(VI) occurs efficiently without over-oxidation to Ru(VII) or Ru(VIII). Once the ruthenate ion (RuO4^2-) is formed in the solution, it can be precipitated by the sodium ions present in the electrolyte to form Na2RuO4. This approach offers the advantage of operating at or near room temperature and allows for fine-tuning of the reaction through the applied potential. Cyclic voltammetry studies of ruthenium complexes confirm that multiple one-electron redox processes are accessible, indicating that the selection of a specific oxidation state like Ru(VI) is feasible. rsc.orgdoaj.org

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of inorganic materials like this compound aims to reduce environmental impact and improve process safety and efficiency. shanghaichemex.comjetir.org

The high-temperature, solid-state synthesis is inherently solvent-free, which aligns with the fifth principle of green chemistry (Safer Solvents and Auxiliaries). acs.org However, it has significant drawbacks in terms of energy efficiency (Principle 6), as it requires very high temperatures and pressures, leading to a large energy footprint. researchgate.netnih.gov

Solution-phase and electrochemical methods, while potentially using solvents, can operate at much lower temperatures and pressures, thus offering a significant advantage in energy efficiency. nih.gov The choice of solvent is critical; water would be the greenest choice, but the solubility and stability of precursors must be considered. Furthermore, these methods can improve atom economy (Principle 2) by minimizing waste and allowing for the recycling of electrolytes or solvents. acs.orggreenchemistry-toolkit.org The use of catalytic principles (Principle 9) could also be explored in solution-based syntheses to reduce the amount of reagents required. acs.org

Table 2: Application of Green Chemistry Principles to Na2RuO4 Synthesis

| Green Chemistry Principle | Relevance to Na2RuO4 Synthesis |

|---|---|

| 1. Prevention | Optimizing stoichiometry and reaction conditions to prevent byproduct formation. acs.org |

| 2. Atom Economy | Solid-state routes can have high atom economy if the reaction goes to completion. Solution routes must account for solvent and electrolyte recovery. acs.orggreenchemistry-toolkit.org |

| 5. Safer Solvents & Auxiliaries | Solid-state synthesis avoids organic solvents. Aqueous routes are preferable to those requiring hazardous organic solvents. acs.org |

| 6. Design for Energy Efficiency | A major challenge for high-temperature solid-state routes. Electrochemical and low-temperature solution methods are highly advantageous. nih.gov |

| 8. Reduce Derivatives | Direct synthesis from simple precursors like RuO2 and Na2O2 avoids the need for protecting groups or intermediate derivatization steps. acs.org |

| 9. Catalysis | Catalytic electrochemical processes could reduce the energy requirements for oxidation. acs.org |

Structural Elucidation and Crystallographic Investigations of Ruthenium Disodium Tetraoxide

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as the definitive method for determining the atomic-level structure of crystalline materials. Through the analysis of the diffraction pattern produced when a single crystal is exposed to an X-ray beam, a detailed three-dimensional model of the electron density, and thus the atomic arrangement, can be constructed.

High-quality single crystals of Ruthenium Disodium (B8443419) Tetraoxide have been synthesized, enabling detailed structural analysis. researchgate.net The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle. The specific space group was determined to be P2₁/c. researchgate.net This space group designation provides crucial information about the symmetry elements present within the crystal lattice.

Precise measurements at room temperature have established the following unit cell parameters:

| Parameter | Value researchgate.net |

| a | 10.721(6) Å |

| b | 7.033(4) Å |

| c | 10.871(6) Å |

| β | 119.10(4)° |

| Volume | 716.2 ų |

These parameters define the dimensions of the fundamental repeating unit of the crystal structure.

The [RuO₅] trigonal bipyramids are not isolated units within the crystal structure. Instead, they share their axial oxygen atoms to form infinite one-dimensional chains that extend along the b-axis of the unit cell. researchgate.net These chains can be represented by the formula [RuO₃O₂/₂]¹⁻. The structure is further characterized by a pseudohexagonal packing of these one-dimensional chains. researchgate.net The sodium cations (Na⁺) are located in the channels between these chains, providing charge balance and linking the chains together through coordination with the oxygen atoms of the [RuO₅] polyhedra. researchgate.net

Powder X-ray Diffraction and Rietveld Refinement

While single-crystal X-ray diffraction provides the most detailed structural information, powder X-ray diffraction (PXRD) is a powerful and more commonly used technique for characterizing polycrystalline materials. PXRD is invaluable for assessing phase purity, determining lattice parameters with high precision, and studying structural changes under non-ambient conditions.

Powder X-ray diffraction patterns of Ruthenium Disodium Tetraoxide can be used to confirm the phase purity of a synthesized sample. The positions and intensities of the diffraction peaks are characteristic of the compound's crystal structure. By comparing the experimental diffraction pattern to a calculated pattern based on the known crystal structure, the presence of any impurities can be readily identified.

Rietveld refinement is a sophisticated analytical method used to refine the crystal structure model against the experimental powder diffraction data. This technique involves a least-squares fitting of a calculated diffraction profile to the observed data, allowing for the precise determination of lattice parameters, atomic positions, and other structural details. For Na₂RuO₄, Rietveld refinement of powder neutron diffraction data, a technique analogous to PXRD, has been successfully employed to refine its crystal structure. mdpi.com This analysis confirms the structural model obtained from single-crystal diffraction and provides highly accurate lattice parameters. mdpi.com

| Parameter | Value (from Neutron Diffraction) mdpi.com |

| a | 10.7193(4) Å |

| b | 7.0321(2) Å |

| c | 10.8681(4) Å |

| β | 119.110(2)° |

In-situ powder X-ray diffraction is a powerful technique for studying the structural evolution of materials during dynamic processes, such as electrochemical reactions in a battery. While direct in-situ XRD studies specifically on Na₂RuO₄ are not extensively reported, valuable insights can be drawn from studies on closely related sodium-ruthenium-oxide compounds used as cathode materials in sodium-ion batteries.

For instance, in-situ XRD studies on the electrochemical cycling of Na₃RuO₄, for which Na₂RuO₄ serves as a key reference compound, reveal the structural changes that occur as sodium ions are extracted from and inserted into the crystal lattice. researchgate.net During the charging process (sodium extraction), the diffraction peaks corresponding to the initial phase gradually decrease in intensity, while new peaks corresponding to a sodium-deficient phase appear and grow. researchgate.net These peak shifts and the emergence of new phases provide direct evidence of the structural transformations occurring within the electrode material. Such studies are crucial for understanding the reaction mechanisms, identifying potential phase transitions that could impact battery performance, and ultimately for designing more stable and efficient electrode materials. The changes observed in the diffraction patterns can be correlated with the voltage profile of the battery, linking the structural evolution to the electrochemical behavior. researchgate.net

Crystal Structure-Property Relationships

The intrinsic physical and chemical properties of this compound (Na₂RuO₄) are deeply rooted in its unique crystal structure. The arrangement of atoms and the nature of the chemical bonding within the crystalline lattice dictate its electronic and magnetic behaviors.

Recent research has successfully elucidated the crystal structure of Na₂RuO₄, revealing a monoclinic system belonging to the space group P2₁/c. researchgate.netresearchgate.net This structure is characterized by infinite one-dimensional chains of corner-sharing RuO₅ trigonal bipyramids that extend along the b-axis. unibe.ch These chains are arranged in a pseudohexagonal packing, with sodium cations situated between them, providing structural cohesion. researchgate.netresearchgate.net The ruthenium atoms are in a +6 oxidation state, leading to a 4d² electron configuration.

The one-dimensional nature of the [RuO₄]²⁻ chains is a direct consequence of the corner-sharing linkage of the RuO₅ polyhedra via their apical oxygen atoms. researchgate.netunibe.ch This structural motif results in significantly different Ru-Ru distances within the chains compared to between the chains. The intrachain Ru-Ru distance is approximately 3.51 Å, while the interchain distances are considerably larger, ranging from 5.30 Å to 5.47 Å. unibe.ch This pronounced structural anisotropy is the primary determinant of the compound's low-dimensional magnetic properties. unibe.ch

The arrangement of the RuO₅ trigonal bipyramids and the resulting separation between the ruthenium centers lead to a one-dimensional spin system. researchgate.net Magnetic susceptibility measurements indicate the presence of a one-dimensional spin system with a magnetic moment (μ) of 2.80 μB and a Weiss constant (Θ) of -222 K, suggesting strong antiferromagnetic interactions within the chains. researchgate.net Below a Néel temperature (Tₙ) of approximately 37.2 K to 50 K, Na₂RuO₄ undergoes a transition to a three-dimensionally ordered antiferromagnetic state. researchgate.netunibe.chacs.org Neutron diffraction studies have confirmed that the magnetic moments of the Ru⁶⁺ ions are ordered antiferromagnetically along the chains (b-axis), while the interaction between the chains is ferromagnetic. unibe.ch

The electronic properties of Na₂RuO₄ are also intrinsically linked to its crystal structure. The compound is a magnetic semiconductor, exhibiting variable range hopping behavior. acs.org This semiconducting nature arises from the electronic structure dictated by the RuO₅ polyhedra and their connectivity.

Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.netresearchgate.netmaterialsproject.org |

| Space Group | P2₁/c | researchgate.netresearchgate.netmaterialsproject.org |

| Lattice Parameter a (Å) | 10.721(6) | researchgate.netresearchgate.net |

| Lattice Parameter b (Å) | 7.033(4) | researchgate.netresearchgate.net |

| Lattice Parameter c (Å) | 10.871(6) | researchgate.netresearchgate.net |

| Lattice Angle β (°) | 119.10(4) | researchgate.netresearchgate.net |

| Formula Units per Unit Cell (Z) | 8 | researchgate.netresearchgate.net |

Table of Compounds

| Compound Name | Chemical Formula |

|---|

Electronic Structure and Bonding Theory in Ruthenium Disodium Tetraoxide

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) serves as a powerful computational tool to probe the electronic structure and bonding in Na₂RuO₄ from first principles.

Calculation of Electronic Band Structure and Density of States

DFT calculations reveal key insights into the electronic characteristics of Na₂RuO₄. The electronic band structure and the density of states (DOS) provide a fundamental description of the available electron energy levels within the material.

The calculated band structure for the monoclinic P2₁/c crystal structure of Na₂RuO₄ indicates a complex arrangement of energy bands. The region around the Fermi level is primarily composed of hybridized Ru 4d and O 2p orbitals, which dictates the material's electronic conductivity and magnetic properties.

The density of states plot further illustrates the contribution of different atomic orbitals to the electronic structure. A notable feature is the significant density of states derived from the Ruthenium d-orbitals and Oxygen p-orbitals near the Fermi level, indicative of strong covalent interactions.

Table 1: Calculated Electronic Properties of Ruthenium Disodium (B8443419) Tetraoxide

| Property | Calculated Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Note: This data is based on theoretical calculations and may require experimental verification.

Analysis of Molecular Orbitals and Ruthenium-Oxygen Covalency

The bonding within the distinct RuO₅ trigonal bipyramidal units can be understood through a molecular orbital (MO) framework. The interaction between the ruthenium 4d orbitals and the oxygen 2p orbitals leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals. The specific arrangement and energy levels of these MOs are influenced by the D₃h point group symmetry of the idealized RuO₅ polyhedron. researchgate.net

The degree of covalency in the ruthenium-oxygen bonds is a critical factor influencing the electronic and magnetic properties. Magnetization calculations have suggested the presence of strong Ru-O bonds. researchgate.net DFT studies on related ruthenates have shown that the covalency can be modulated, which in turn affects the catalytic activity of these materials. This tunability of the Ru-O bond character is a key area of research in designing functional ruthenium oxides.

Prediction of Spin States and Magnetic Interactions

Experimental studies have established that Na₂RuO₄ exhibits a one-dimensional spin system and undergoes a transition to an antiferromagnetic state at approximately 37.2 K. epj.orgresearchgate.net The magnetic moments of the Ru⁶⁺ ions are ordered antiferromagnetically along the chains of RuO₅ bipyramids (b-axis), while the interaction between the chains is ferromagnetic. epj.orgresearchgate.net

Theoretical models based on DFT have been employed to understand the nature of these magnetic interactions. A classical infinite chain model fitted to magnetic susceptibility data provides estimates for the strength of the nearest-neighbor exchange interactions. The intrachain coupling parameter (2J) has been estimated to be -86 K, indicating a strong antiferromagnetic interaction along the chains. epj.org The interchain coupling parameter (J⊥) is significantly smaller, with an absolute value of approximately 3 K, confirming the quasi-one-dimensional nature of the magnetic system. epj.org

Crystal Field and Ligand Field Theoretical Frameworks for Ruthenium(VI)

The electronic configuration of the Ruthenium(VI) ion in Na₂RuO₄ is 4d². Both Crystal Field Theory (CFT) and Ligand Field Theory (LFT) provide frameworks for understanding the splitting of the d-orbitals of the Ru⁶⁺ ion due to the electrostatic field created by the surrounding oxygen ligands.

In the trigonal bipyramidal coordination environment of the RuO₅ units, the five d-orbitals split into distinct energy levels. For a d² system in such a field, the arrangement of the two d-electrons in these split orbitals determines the electronic and magnetic properties of the complex. The relative energies of these orbitals are influenced by the precise bond angles and lengths within the RuO₅ polyhedron.

Correlation of Theoretical Predictions with Experimental Electronic Properties

A crucial aspect of theoretical studies is the correlation of computational predictions with experimental observations. For Na₂RuO₄, theoretical calculations of the electronic structure can be compared with experimental techniques such as X-ray Absorption Near Edge Structure (XANES) spectroscopy.

Ru K-edge XANES spectra have been reported for Na₂RuO₄. These spectra provide information about the oxidation state and local coordination environment of the ruthenium atoms. By comparing the features of the experimental spectra with simulated spectra derived from DFT calculations, it is possible to validate and refine the theoretical models of the electronic structure. This synergy between theory and experiment is essential for developing a comprehensive understanding of the electronic properties of Ruthenium Disodium Tetraoxide.

Advanced Spectroscopic Characterization of Ruthenium Disodium Tetraoxide

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the local geometric and electronic structure of a specific absorbing atom within a material. nih.gov It is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region of the X-ray absorption spectrum, which encompasses the absorption edge and extends to about 50 eV above it, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. For ruthenium compounds, a global shift of the Ru K-edge or L-edge spectra toward higher energy is observed as the oxidation state increases. aps.org This is because as the ruthenium atom becomes more oxidized, its core electron levels become more tightly bound, requiring higher energy photons to excite them. aps.org

In the case of Ruthenium disodium (B8443419) tetraoxide, the ruthenium atom is in the +6 oxidation state. XANES spectroscopy is a primary method for confirming this electronic state. By comparing the absorption edge energy of Na₂RuO₄ with that of reference compounds with known ruthenium oxidation states (e.g., Ru metal (0), RuO₂ (+4)), a clear shift to higher energy for Na₂RuO₄ would be observed, consistent with the Ru(VI) state. Studies on various ruthenate materials have successfully used XANES to determine average Ru oxidation states, such as Ru(V) in complex oxides, demonstrating the reliability of this technique. diamond.ac.uk

Table 1: Typical Ru K-edge XANES Positions for Ruthenium Standards Note: These are representative values. The exact edge position can vary based on coordination and chemical environment.

| Compound | Ru Oxidation State | Approximate Edge Position (eV) |

|---|---|---|

| Ru foil | 0 | Reference |

| RuO₂ | +4 | Higher than Ru foil |

| Na₂RuO₄ (Expected) | +6 | Higher than RuO₂ |

The EXAFS region begins approximately 50 eV above the absorption edge and can extend up to 1000 eV further. wikipedia.org The oscillations in this region arise from the interference between the outgoing photoelectron wave from the absorbing atom (ruthenium) and the waves backscattered by neighboring atoms (oxygen). mpg.de Analysis of these oscillations provides precise information about the local atomic structure, including interatomic distances, coordination numbers, and the identity of neighboring atoms. aps.org

For Ruthenium disodium tetraoxide, single-crystal X-ray diffraction has shown that the structure consists of infinite chains of trigonal bipyramidal RuO₅ units. researchgate.net EXAFS analysis would be used to verify this local coordination in non-crystalline or solution samples. The analysis would involve fitting the experimental EXAFS spectrum to a theoretical model based on the known crystal structure. This fitting process yields quantitative data on the Ru-O bond lengths and the number of oxygen neighbors (coordination number) in the first coordination shell. nih.gov

Table 2: Expected Local Coordination Parameters for this compound from EXAFS Based on crystallographic data which EXAFS would aim to confirm.

| Scattering Path | Coordination Number (N) | Interatomic Distance (R, Å) |

|---|---|---|

| Ru-O | 5 | ~1.8 - 2.1 |

Vibrational Spectroscopies (Raman and Infrared)

Vibrational spectroscopy, including both Raman and Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. These techniques are essential for understanding molecular structure, symmetry, and bonding.

The vibrational spectrum of this compound is dominated by the motions of the ruthenate anion, [RuO₄]²⁻. Assuming an idealized tetrahedral (Td) symmetry for this ion, group theory can be used to predict the number of vibrational modes and their activity in IR and Raman spectroscopy. researchgate.net

For a tetrahedral molecule, there are four fundamental vibrational modes:

ν₁ (A₁): Symmetric stretch

ν₂ (E): Symmetric bend (doubly degenerate)

ν₃ (F₂): Asymmetric stretch (triply degenerate)

ν₄ (F₂): Asymmetric bend (triply degenerate)

According to the selection rules for Td symmetry, all four modes are Raman-active, while only the F₂ modes (ν₃ and ν₄) are Infrared-active. libretexts.orglibretexts.org Therefore, the Raman spectrum is expected to show four distinct bands, while the IR spectrum should exhibit two. The assignment of these bands is based on their characteristic frequencies and polarization properties.

Table 3: Predicted Vibrational Modes and Spectroscopic Activity for the [RuO₄]²⁻ Anion (Td Symmetry)

| Mode | Symmetry | Description | IR Activity | Raman Activity |

|---|---|---|---|---|

| ν₁ | A₁ | Symmetric Stretch | Inactive | Active |

| ν₂ | E | Symmetric Bend | Inactive | Active |

| ν₃ | F₂ | Asymmetric Stretch | Active | Active |

| ν₄ | F₂ | Asymmetric Bend | Active | Active |

In-situ vibrational spectroscopy allows for the real-time monitoring of a chemical system as a reaction proceeds. frontiersin.org These techniques are invaluable for identifying transient or short-lived reaction intermediates and elucidating complex reaction mechanisms. researchgate.netresearcher.life

In reactions where this compound is used as an oxidant or acts as a catalyst, its transformation into other ruthenium species can be tracked. For example, in catalytic oxidation reactions, the characteristic vibrational bands of the [RuO₄]²⁻ anion would be monitored. The appearance of new bands could signal the formation of intermediates, such as lower-valent ruthenium oxides or organometallic complexes. Time-resolved in-situ Raman or IR spectroscopy can capture the dynamics of these species, providing molecular-level information that would be missed in steady-state measurements alone. researchgate.netresearcher.life Studies on ruthenium surfaces during electrocatalysis have successfully used in-situ Raman to capture dynamic spectral evidence of surface species and key intermediates like *H and *OH. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface and Valence Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. psu.edu When a material is irradiated with X-rays, photoelectrons are emitted from the core atomic levels. The kinetic energy of these electrons is measured, and their binding energy is calculated, which is characteristic of the element and its oxidation state.

For this compound, XPS is used to analyze the Ru 3d or Ru 3p and O 1s core levels. A strong overlap often exists between the Ru 3d and C 1s regions, which can complicate analysis if carbon is present; in such cases, the Ru 3p peaks are often used. thermofisher.com The binding energy of the ruthenium core levels is a direct indicator of its oxidation state; higher positive oxidation states result in higher binding energies due to increased electrostatic attraction between the core electrons and the nucleus. researchgate.net By comparing the measured Ru 3d₅/₂ or Ru 3p₃/₂ binding energy for Na₂RuO₄ to standard reference values, the Ru(VI) state can be confirmed.

Table 4: Representative Ru 3d₅/₂ Binding Energies for Various Ruthenium Species Values are referenced to adventitious carbon at 284.8 eV and can vary slightly based on the specific chemical environment.

| Chemical State | Ru Oxidation State | Approximate Binding Energy (eV) |

|---|---|---|

| Ru metal | 0 | ~280.1 |

| RuO₂ | +4 | ~280.8 - 281.2 |

| Ru(VI) in Na₂RuO₄ (Expected) | +6 | > 282.0 |

The O 1s spectrum provides information about the chemical environment of the oxygen atoms, allowing for the distinction between oxygen in the ruthenate lattice and other forms such as surface-adsorbed oxygen or hydroxides.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Ruthenium Nuclei

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for probing the local chemical environment of atomic nuclei. For ruthenium, two isotopes, ⁹⁹Ru and ¹⁰¹Ru, are NMR-active, each possessing a nuclear spin (I) greater than 1/2, which classifies them as quadrupolar nuclei. This intrinsic property significantly influences their NMR spectroscopic behavior.

To date, specific experimental or theoretically calculated ⁹⁹Ru and ¹⁰¹Ru NMR data for this compound (Na₂RuO₄) are not available in the published scientific literature. The investigation of this compound by ruthenium NMR spectroscopy presents considerable challenges due to the quadrupolar nature of the ruthenium isotopes, which often leads to broad spectral lines and complicates data acquisition and interpretation.

While detailed research findings and specific data tables for this compound cannot be presented, a general overview of the principles of ruthenium NMR spectroscopy provides a framework for the anticipated characteristics of this compound.

The key NMR properties of the ruthenium isotopes are summarized below:

| Isotope | Natural Abundance (%) | Nuclear Spin (I) | Quadrupole Moment (Q/m²) | Magnetogyric Ratio (10⁷ rad T⁻¹s⁻¹) |

| ⁹⁹Ru | 12.76 | 5/2 | +0.079 x 10⁻²⁸ | -1.229 |

| ¹⁰¹Ru | 17.06 | 5/2 | +0.457 x 10⁻²⁸ | -1.377 |

Data compiled from various sources on fundamental NMR properties of isotopes.

The chemical shift (δ) in ⁹⁹Ru and ¹⁰¹Ru NMR spectroscopy is highly sensitive to the electronic structure and coordination environment of the ruthenium atom. For this compound, where ruthenium is in the +6 oxidation state and tetrahedrally coordinated to four oxygen atoms, a distinct chemical shift would be expected. Theoretical calculations, such as those based on Density Functional Theory (DFT), have been employed to predict ⁹⁹Ru chemical shifts in various ruthenium compounds, and such an approach would be necessary to estimate the chemical shift for Na₂RuO₄ in the absence of experimental data.

The interaction of the nuclear electric quadrupole moment with the local electric field gradient (EFG) at the nucleus gives rise to the nuclear quadrupole coupling constant (Cq). This parameter provides valuable information about the symmetry of the electron distribution around the ruthenium nucleus. In the case of this compound, the tetrahedral arrangement of oxygen atoms around the ruthenium center would significantly influence the EFG and, consequently, the value of Cq. For a perfectly tetrahedral symmetry, the EFG is expected to be zero, which would result in a narrow NMR signal. However, any distortion from ideal tetrahedral geometry in the solid state would lead to a non-zero EFG and result in significant line broadening, a common feature in the solid-state NMR of quadrupolar nuclei.

Due to the lack of specific studies on this compound, further research, including solid-state NMR experiments and quantum chemical calculations, is required to determine the characteristic ⁹⁹Ru and ¹⁰¹Ru NMR parameters for this compound. Such data would be invaluable for a deeper understanding of its structure and bonding.

Catalytic Transformations Mediated by Ruthenium Disodium Tetraoxide

Mechanistic Studies of Ruthenium(VI)-Catalyzed Oxidation Reactions

Mechanistic investigations into oxidation reactions catalyzed by Ruthenium(VI) species, such as those derived from ruthenium disodium (B8443419) tetraoxide, have provided significant insights into the catalytic cycles and the nature of the active oxidants. These studies reveal that the reaction pathways are highly dependent on the substrate and reaction conditions. A common feature in many of these oxidations is the formation of a complex between the Ru(VI) center and the substrate. researchgate.net This initial complexation is often followed by a decomposition step that yields the oxidized product and a reduced form of the ruthenium catalyst, which is then reoxidized in a subsequent fast step to regenerate the active Ru(VI) species and complete the catalytic cycle. researchgate.net For certain reactions, like the oxidative dehydrogenation of alcohols, the process is understood to follow the Mars-van Krevelen mechanism, where the rate-limiting step can be either the β-hydride elimination from a ruthenium-alcoholate intermediate or the reoxidation of the resulting ruthenium-hydride species. researchgate.net

Oxidation of Organic Substrates: Alcohols, Alkenes, and Alkynes

Ruthenium disodium tetraoxide and related Ru(VI) compounds are effective catalysts for the oxidation of a wide array of organic substrates. Ruthenium tetroxide (RuO4), a powerful oxidant, is often generated in situ from a ruthenium precursor like RuCl3 or RuO2, which can involve Ru(VI) intermediates. researchgate.net This catalytic system is capable of oxidizing primary alcohols and terminal alkynes to carboxylic acids, and internal alkynes to 1,2-diketones. wikipedia.org The process typically uses a stoichiometric co-oxidant, such as sodium periodate, to regenerate the active high-valent ruthenium species. researchgate.netwikipedia.org

A notable protocol utilizes a ruthenium catalyst for the oxidation of alcohols, alkenes, and alkynes to produce organic acids in high yields, employing aqueous hydrogen peroxide as the terminal oxidant. nih.govpolyu.edu.hk In these transformations, the oxidative cleavage of carbon-carbon double and triple bonds is a key process. nih.govpolyu.edu.hk For alkenes, the reaction is believed to proceed through the formation of diol intermediates, which are subsequently cleaved to yield carboxylic acids. nih.govpolyu.edu.hk This method has been successfully applied on a large scale for the synthesis of important dicarboxylic acids. nih.govpolyu.edu.hk

| Substrate | Catalyst Loading (mol %) | Product | Yield (%) |

| Cyclohexene | 0.1 | Adipic acid | 85 |

| Cyclooctene | 1 | Suberic acid | 91 |

| 1-Octanol | 1 | 1-Octanoic acid | 90 |

This table summarizes the yields of various organic acids produced from the ruthenium-catalyzed oxidation of different substrates, based on data from large-scale reactions. nih.govpolyu.edu.hk

Water Oxidation and Oxygen Evolution Reaction (OER) Electrocatalysis

Ruthenium-based materials, including oxides where ruthenium can access the +6 oxidation state, are among the most promising and active electrocatalysts for the oxygen evolution reaction (OER), a critical half-reaction in water splitting for hydrogen production. mdpi.comsciengine.comresearchgate.net The high activity of ruthenium oxides is attributed to their position near the peak of the OER volcano plot. researchgate.net However, a significant challenge for these catalysts, particularly in the acidic conditions of proton exchange membrane (PEM) electrolyzers, is their poor operational stability. sciengine.comnih.gov This instability is often linked to the over-oxidation of ruthenium at the high potentials required for OER (>1.4 V), leading to the formation of soluble or volatile species like RuO4, which causes catalyst degradation. researchgate.netnih.gov

Mechanistic studies of single-site molecular ruthenium catalysts suggest a common pathway for water oxidation that involves a series of proton-coupled electron transfer (PCET) steps. acs.org This process elevates the oxidation state of the ruthenium center from Ru(II) to a high-valent Ru(V)=O species. acs.org This highly electrophilic intermediate is then proposed to react with a water molecule in an O-O bond-forming step. acs.org While Ru(VI) is not always the final active species, it is a critical oxidation state passed through during the catalytic cycle that leads to the formation of the key Ru(V) intermediate. mdpi.comacs.org

Identification of Active Ruthenium Species and Catalytic Cycles

The identification of the precise active ruthenium species is crucial for understanding and optimizing catalytic performance. In many oxidation reactions, high-valent ruthenium-oxo species are implicated as the key oxidants. For instance, in C-H hydroxylation reactions, a cis-[RuVI(L)2(O)2]2+ species has been identified as a potent oxidant. stanford.edu The catalytic cycle for alcohol oxidation often involves the initial formation of a Ru-alcoholate complex. researchgate.net This intermediate can then undergo β-hydride elimination to produce the carbonyl product and a hydrido-ruthenium species, which is subsequently reoxidized to complete the cycle. researchgate.net

In the context of water oxidation by single-site catalysts, the catalytic cycle is generally understood to proceed through a sequence of well-defined PCET steps. acs.org A generalized cycle is initiated with a Ru(II)-aqua complex, which is sequentially oxidized to Ru(III)-hydroxo, Ru(IV)-oxo, and ultimately a Ru(V)-oxo species. mdpi.comacs.org This Ru(V)=O intermediate is considered the active species that attacks a water molecule to form the crucial O-O bond, leading to a Ru(III)-peroxo intermediate that eventually releases O2 and regenerates the catalyst. acs.org The formation of these high-valent oxo species, which involves passing through the Ru(VI) state in some systems, is central to the catalytic activity. stanford.edu

Role of Coordination Environment and Electronic Structure in Catalytic Activity

The catalytic activity of ruthenium complexes is profoundly influenced by the coordination environment and electronic structure of the metal center. researchgate.net The ligands surrounding the ruthenium atom play a critical role in tuning its redox potentials and stabilizing the various oxidation states accessed during the catalytic cycle. acs.orgrsc.org For instance, the σ-donor and π-acceptor properties of the ligands can be systematically varied to control the reactivity of the catalyst. acs.org

In molecular water oxidation catalysts, ligands can be engineered to be "adaptive," meaning they can adjust their coordination mode to accommodate the structural and electronic requirements of the ruthenium center as it cycles through different oxidation states. acs.org This flexibility is key to stabilizing the high-valent intermediates necessary for catalysis. acs.org The primary and secondary coordination spheres around the ruthenium atom can be modified to promote catalyst activity. rsc.org Alloying ruthenium with other metals is another strategy to modulate its electronic structure through ligand and structural effects, thereby optimizing its performance. researchgate.net By forming new chemical bonds (e.g., Ni-Ru), it is possible to tune the coordination structure and tailor the electronic state of ruthenium through electron transfer and redistribution, which can enhance electrocatalytic reactivity. researchgate.net This approach of modulating the coordination environment provides a powerful avenue for the rational design of next-generation ruthenium catalysts with improved efficiency and stability. acs.orgnih.gov

Heterogeneous and Homogeneous Catalysis with this compound

Ruthenium catalysts derived from precursors like this compound can be employed in both homogeneous and heterogeneous systems, each offering distinct advantages and challenges. researchgate.netresearchgate.net

Homogeneous Catalysis : In homogeneous systems, the catalyst is dissolved in the reaction medium, leading to high accessibility of the active sites and often superior activity and selectivity under mild conditions. researchgate.netrsc.org Molecular ruthenium complexes, such as those used for water oxidation or alcohol oxidation, are prime examples of homogeneous catalysts. rsc.orgnih.gov The primary drawback of homogeneous catalysis is the difficulty in separating the catalyst from the products, which can lead to product contamination and catalyst loss, hindering recyclability. researchgate.net

Heterogeneous Catalysis : To overcome the separation challenges, ruthenium species can be immobilized on solid supports, creating heterogeneous catalysts. researchgate.net This approach facilitates easy catalyst recovery and reuse, making the process more economically viable and environmentally friendly. researchgate.net For example, ruthenium supported on carbon is a versatile heterogeneous catalyst used for hydrogenating carbonyl compounds. researchgate.net The performance of a heterogeneous catalyst is highly dependent on the choice of support material, which can influence the stability and prevent the aggregation of the active ruthenium species. researchgate.net While offering practical advantages, heterogeneous catalysts may sometimes exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations or less uniform active sites. rsc.org

Ruthenium Disodium Tetraoxide in Advanced Materials Science

Integration into Functional Composites and Hybrid Materials

The exploration of ruthenium disodium (B8443419) tetraoxide in functional composites and hybrid materials is an emerging area of research. While specific composite materials incorporating Na₂RuO₄ are not widely documented, its parent compounds and related sodium ruthenates are being investigated as cathode materials for sodium-ion batteries. researchgate.netresearchgate.net The structural characteristics of Na₂RuO₄, which consists of infinite chains of corner-sharing RuO₅ square pyramids, suggest its potential as a component in creating dimensionally stable electrode materials. researchgate.net The complex Na-Ru-O phase diagram, which includes at least seven ternary compounds, indicates a rich chemistry that could be exploited for designing novel hybrid materials with tailored electrochemical properties. researchgate.net The synthesis of such materials often involves high-pressure techniques, reacting precursors like Na₂O₂ and RuO₂ to achieve the desired stoichiometry and crystal structure. researchgate.netcristal.org

Synthesis and Characterization of Thin Films

Detailed studies on the synthesis and characterization of ruthenium disodium tetraoxide thin films are limited in currently available literature. The synthesis of bulk, single-crystal Na₂RuO₄ has been achieved through high-pressure solid-state reactions. researchgate.netcristal.org This method yields monoclinic crystals in the space group P2(1)/c. researchgate.netcristal.org

Characterization of the bulk material provides foundational data that would be critical for future thin-film development.

Table 1: Crystallographic Data for Bulk Na₂RuO₄

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 10.721(6) |

| b (Å) | 7.033(4) |

| c (Å) | 10.871(6) |

| β (°) | 119.10(4) |

This data is essential for techniques like X-ray diffraction (XRD) which would be used to verify the crystal structure and orientation of any successfully deposited thin films.

Investigation of Magnetic and Electronic Transport Phenomena

The magnetic and electronic properties of Na₂RuO₄ are subjects of scientific investigation, revealing complex behaviors rooted in its crystal and electronic structures.

Spin System Characterization and Magnetic Ordering

This compound exhibits anisotropic magnetic properties. science.gov Measurements of its magnetic susceptibility show different responses depending on the orientation of the applied magnetic field relative to the spin chains within the crystal structure. science.gov Specifically, the magnetic susceptibility is greater when the magnetic field is applied perpendicular to the spin chains (χ⊥) compared to when it is parallel (χ∥). science.gov At a temperature of 305 K, the ratio of this anisotropy (χ⊥/χ∥) is approximately 1.4. science.gov This behavior is indicative of a material with significant magnetic anisotropy, a key characteristic for applications in spintronics and magnetic data storage. Analysis of the temperature dependence of the magnetic susceptibility is a primary method for estimating this anisotropy. science.gov

Semiconductor Properties and Mott Insulating State

Investigations into the electronic transport properties of Na₂RuO₄ indicate that it behaves as a semiconductor. The temperature dependence of its electrical resistivity (ρ(T)) follows a variable range hopping (VRH) model. science.gov This model is often used to describe charge transport in disordered semiconductors, where electrons hop between localized states.

Computational Chemistry and Theoretical Modeling of Ruthenium Disodium Tetraoxide Reactivity

Elucidation of Reaction Mechanisms and Transition States

Computational studies have been pivotal in resolving long-standing debates about the mechanisms of oxidations mediated by ruthenium tetroxide. These investigations provide a detailed picture of the electronic and geometric changes that occur as reactants are converted into products.

Density Functional Theory (DFT) has emerged as a powerful method for mapping the potential energy surfaces of complex chemical reactions. For ruthenium tetroxide oxidations, DFT calculations have been instrumental in confirming the operative reaction mechanisms. beilstein-journals.orgunict.it

Early mechanistic proposals for the oxidation of alkanes by RuO₄ included a (2+2) concerted mechanism, but this was later challenged. beilstein-journals.org Subsequent experimental and computational work converged on a [3+2] asynchronous concerted mechanism. beilstein-journals.org DFT calculations supported this [3+2] mechanism, which involves the interaction of a C-H σ-bond with an O-Ru-O moiety of the oxidant. unict.it

Specifically, in the oxidation of substrates like cyclopentane (B165970) and N-substituted pyrrolidines, DFT studies have shown that the rate-limiting step proceeds through a single, highly asynchronous [3+2] concerted cycloaddition transition structure. beilstein-journals.org This means the reaction occurs in one kinetic step, but the bond-forming and bond-breaking events are not perfectly simultaneous. beilstein-journals.org For instance, the analysis of the electron localization function (ELF) for the oxidation of cyclopentane shows that the transfer of a hydrogen atom from the alkane to a ruthenium-bound oxygen precedes the formation of the new carbon-oxygen bond. beilstein-journals.org

DFT calculations have also been applied to understand selectivity in molecules with multiple potential reaction sites. In the oxidation of 2-methylisoxazolidine, theoretical calculations correctly predicted the selectivity, correlating it with the stability of the corresponding carbocation-like intermediates formed during the asynchronous hydrogen transfer. unict.itunimib.it The calculations were performed using functionals such as M06-2X and B3LYP with appropriate basis sets for ruthenium and other atoms, often incorporating a polarizable continuum model (PCM) to account for solvent effects. unict.it

Table 1: Key Findings from DFT Studies on RuO₄ Reaction Pathways

| Substrate Studied | Proposed Mechanism | Key DFT Finding | Reference |

| Alkanes/Cycloalkanes | [3+2] Cycloaddition | Supported a highly asynchronous, one-step concerted mechanism over a (2+2) pathway. | beilstein-journals.orgunict.it |

| Tertiary Amines | Hydride Transfer | Showed the formation of transient iminium cations as intermediates. | beilstein-journals.org |

| 2-Methylisoxazolidine | [3+2] Cycloaddition | Predicted reaction selectivity based on the stability of carbocation-like transition states. | unict.itunimib.it |

Beyond mapping reaction pathways, computational chemistry provides quantitative data on the energetics of a reaction. DFT calculations are used to determine the activation enthalpies and free energies of transition states, which are crucial for understanding reaction rates and kinetic isotope effects. unict.it

For the RuO₄-mediated oxidation of N-methylisoxazolidine, computational studies calculated the energy barriers for the attack of the oxidant on different carbon atoms. The reaction involves two main steps: an initial C-H bond activation and a subsequent hydrogen transfer. unict.it The calculations revealed significantly high energy barriers, in the range of 30 kcal/mol, for the initial step. unict.it The relative heights of these barriers for different reaction pathways allowed researchers to predict the observed product selectivity. unimib.it

The thermodynamic stability of intermediates and products can also be assessed. In some solvent systems, calculations have shown the formation of an intimate ion pair along the reaction pathway, which is a key thermodynamic consideration. unict.it Natural Bond Order (NBO) analysis has been used to establish the nature of these ion pairs by calculating the charge distribution on the atoms involved, confirming the formation of transient iminium ions. unict.it These theoretical results provide a thermodynamic and kinetic basis for the experimental observations.

Table 2: Calculated Energy Barriers for RuO₄ Oxidation Steps

| Reaction Step | System | Calculated Parameter | Value (kcal/mol) | Reference |

| C-H Activation | 2-Methylisoxazolidine | Activation Energy Barrier | ~30 | unict.it |

| Second H-Transfer (endo) | 2-Methylisoxazolidine | Gibbs Free Energy of Activation (in solvent) | 21.21 | unict.it |

| Second H-Transfer (exo) | 2-Methylisoxazolidine | Gibbs Free Energy of Activation (in solvent) | 26.94 | unict.it |

Predictive Modeling of Novel Derivatives and Functionalized Structures

Computational modeling serves not only to explain existing reactivity but also to predict the behavior of new, unstudied systems. The theoretical frameworks established for RuO₄ reactivity can be extended to predict its interaction with novel substrates or to design functionalized structures with desired oxidative stability or reactivity.

By understanding the electronic and steric factors that govern the reaction, as determined by DFT, models can be built to forecast the outcome of oxidations on complex molecules. For example, the knowledge that selectivity is governed by the stability of transient carbocations allows for the prediction of the most likely site of oxidation in a new, polyfunctional substrate. unimib.it This predictive power is crucial in synthetic chemistry for planning reaction sequences and avoiding unwanted side reactions.

Furthermore, computational methods can be used to screen potential new ruthenium-based catalysts. By systematically modifying the ligand environment around the ruthenium center in a hypothetical complex, DFT calculations could predict how these changes would affect the catalyst's oxidative power and selectivity. This in-silico design process can guide experimental efforts toward the most promising new structures, accelerating the development of next-generation oxidation catalysts. While the literature reviewed focuses on the reactivity of the established RuO₄ species, the computational methodologies are directly applicable to the predictive modeling of reactions involving its derivatives or newly designed functionalized analogues.

Emerging Research Frontiers and Future Prospects for Ruthenium Disodium Tetraoxide

Exploration of Ruthenium Disodium (B8443419) Tetraoxide in Quantum Materials

The field of quantum materials is driven by the discovery of substances with exotic electronic and magnetic properties stemming from quantum mechanical effects. While research into Ruthenium disodium tetraoxide's quantum characteristics is nascent, the properties of related ruthenates suggest a promising avenue of investigation.

Ruthenates, in general, are known for the delicate interplay between spin-orbit coupling (SOC), electron correlations, and the crystalline lattice structure. For instance, the honeycomb ruthenate Na₂RuO₃ has been investigated as a correlated electron metal, where these interactions are critical to its ground state. aps.org Although Na₂RuO₄ has a different crystal structure composed of infinite chains of RuO₅ trigonal bipyramids, the presence of Ru⁶⁺ ions in a 4d² configuration makes it a candidate for exhibiting strong correlation effects. researchgate.netresearchgate.net

Initial studies have established that Na₂RuO₄ is a magnetic semiconductor that undergoes a transition to an antiferromagnetically ordered state at low temperatures (approximately 37.7 K). acs.org This intrinsic magnetic ordering is a fundamental prerequisite for many quantum phenomena. Future research is anticipated to explore the potential for topological states, exotic magnetic excitations, and pressure-induced quantum phase transitions. The application of external stimuli like high pressure or intense magnetic fields could tune the electronic and magnetic ground states of Na₂RuO₄, potentially inducing novel states of matter.

Table 1: Potential Quantum Phenomena in this compound

| Quantum Phenomenon | Underlying Physical Principle | Relevance to Na₂RuO₄ |

|---|---|---|

| Correlated Electron Behavior | Strong interactions between electrons, not well-described by simple band theory. | The 4d electrons of ruthenium are known to exhibit significant correlation effects. |

| Quantum Magnetism | Exploration of magnetic states beyond simple ferromagnetism or antiferromagnetism, such as spin liquids. | Its one-dimensional chain structure could host unusual magnetic excitations. acs.org |

| Topological States | Electronic states with properties protected by symmetry, robust to local perturbations. | The combination of heavy ruthenium atoms (strong SOC) and magnetism could support topological phases. |

| Pressure-Induced Phases | Application of high pressure to alter the crystal structure and induce new electronic or magnetic states. | A predicted structural dimerization in a related compound under pressure suggests similar possibilities for Na₂RuO₄. researchgate.net |

Development of Advanced In Situ/Operando Characterization Techniques

To fully understand and engineer the functional properties of this compound, it is crucial to observe its behavior under real-world operating conditions. Advanced in situ (in place) and operando (in operation) characterization techniques are indispensable for this purpose. These methods allow researchers to probe the material's structural, electronic, and chemical changes as they happen, providing a dynamic picture of its functionality.

For ruthenium-based oxides, operando techniques have been pivotal in understanding their roles in electrocatalysis, particularly for the oxygen evolution reaction (OER). nih.govnih.gov Techniques such as operando X-ray Absorption Spectroscopy (XAS) can track the oxidation state of ruthenium and the chemical environment of oxygen atoms in real-time during an electrochemical process. nih.govmpg.de Similarly, Electrochemical Scanning Electron Microscopy (EC-SEM) can monitor morphological changes to the material's surface as a reaction proceeds. nih.gov

The application of these techniques to Na₂RuO₄ could provide unprecedented insights. For example, if Na₂RuO₄ is investigated as a battery cathode material, operando X-ray diffraction could reveal the structural changes during sodium ion insertion and extraction. Operando Raman or infrared spectroscopy could identify intermediate species if the material is used as a catalyst. dtu.dk These methods move beyond the static picture provided by traditional ex situ measurements and are key to understanding reaction mechanisms, degradation pathways, and the true nature of the active sites. dtu.dk

Table 2: Applicable In Situ/Operando Techniques for Na₂RuO₄ Research

| Technique | Information Probed | Potential Application Area for Na₂RuO₄ |

|---|---|---|

| Operando X-ray Absorption Spectroscopy (XAS) | Local atomic environment and oxidation states of Ru and O atoms. nih.gov | Electrocatalysis, battery charge/discharge cycles. |

| Operando X-ray Diffraction (XRD) | Crystal structure evolution, phase transitions. | Battery materials, high-pressure physics. |

| Electrochemical Scanning Electron Microscopy (EC-SEM) | Surface morphology and structural changes in an electrochemical cell. mpg.de | Catalyst stability, electrode degradation studies. |

| Operando Raman/Infrared Spectroscopy | Vibrational modes of molecules, identification of surface species. dtu.dk | Catalytic reaction mechanism analysis. |

Rational Design Principles for Enhanced Functionality and Performance

The future development of materials based on this compound will depend on the implementation of rational design principles to tailor its properties for specific applications. This involves a deliberate, theory-guided approach to modifying the material's composition, structure, and morphology to achieve a desired function.

Key design strategies for ruthenium-based oxides often focus on tuning their electronic structure and creating active sites. nih.gov These principles can be directly adapted for Na₂RuO₄:

Doping/Substitution: Introducing other elements into the Na or Ru sites can modify the electronic structure, create defects, and alter the material's conductive or catalytic properties. For instance, substituting a small fraction of ruthenium with another transition metal could optimize its binding energy for catalytic intermediates.

Nanostructuring: Synthesizing Na₂RuO₄ in the form of nanoparticles, nanowires, or thin films can dramatically increase the surface area, which is crucial for applications in catalysis and energy storage. This also introduces quantum confinement effects and can expose more active crystal facets.

Interface Engineering: Creating composite structures where Na₂RuO₄ is interfaced with another material, such as a conductive carbon support or another metal oxide, can enhance charge transfer and create synergistic active sites. This is a common strategy to improve the performance and stability of electrocatalysts.

Computational methods, such as Density Functional Theory (DFT), are central to rational design. They allow researchers to model the effects of these modifications in silico before undertaking complex experimental synthesis, thereby accelerating the discovery of new and improved materials. dtu.dk By predicting how changes in the structure will affect the electronic properties and reaction energetics, DFT can guide the synthesis of Na₂RuO₄-based materials with enhanced performance. dtu.dk

Table 3: Rational Design Strategies for this compound

| Design Principle | Objective | Example Application |

|---|---|---|

| Elemental Doping | Tune electronic properties and defect concentration. | Enhancing catalytic activity or modifying magnetic transition temperature. |

| Nanostructuring | Increase surface area and expose active facets. | High-performance electrodes for batteries or supercapacitors. |

| Strain Engineering | Applying mechanical strain (e.g., via thin-film growth on a mismatched substrate) to alter bond lengths and modify electronic bands. | Tuning catalytic selectivity or magnetic anisotropy. |

| Interface Engineering | Create synergistic effects with a secondary material. | Improving charge transfer and stability in electrocatalytic systems. |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing ruthenium disodium tetraoxide (Na₂RuO₄) in laboratory settings?

- Methodological Answer : this compound is typically synthesized via controlled oxidation of ruthenium precursors in alkaline media. A common approach involves reacting ruthenium trichloride (RuCl₃) with sodium hydroxide (NaOH) under oxidative conditions, using cooxidants like sodium periodate (NaIO₄) to stabilize the tetravalent ruthenium species. Ensure stoichiometric ratios (e.g., 1:2 Ru:Na) and inert atmosphere conditions to prevent overoxidation to volatile RuO₄, which is hazardous . Characterization via X-ray diffraction (XRD) and UV-Vis spectroscopy confirms crystallinity and oxidation state.

Q. How does this compound function as an oxidant in organic reactions?

- Mechanistic Insight : Na₂RuO₄ acts as a selective oxidant by transferring oxygen atoms to substrates. For example, in alcohol oxidation, it abstracts hydrogen from the α-C-H bond, forming ketones or carboxylic acids. The reaction mechanism involves Ru(VIII) intermediates, which are regenerated by cooxidants like NaIO₄, maintaining catalytic cycles. Monitor reaction progress via TLC or GC-MS to track intermediate formation .

Advanced Research Questions

Q. How can researchers optimize solvent systems for Na₂RuO₄-mediated oxidations to improve yield and reduce side reactions?

- Experimental Design : Biphasic solvent systems (e.g., dimethyl carbonate–water) enhance reaction efficiency by partitioning reactants and products, minimizing overoxidation. For example, DMC-water (2:1 v/v) facilitates substrate solubility while stabilizing RuO₄. Vigorous stirring is critical to prevent ruthenium precipitation. Use cooxidants like Oxone® or NaIO₄ to regenerate Ru(VIII) species. Yields >90% are achievable for alcohols and aldehydes under these conditions .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Solvent Ratio | DMC:H₂O = 2:1 |

| Cooxidant | NaIO₄ (4.1 equiv) |

| Stirring Rate | ≥800 rpm |

Q. What analytical techniques resolve contradictions in product distributions during Na₂RuO₄-mediated oxidation of complex substrates (e.g., polymers or coal macromolecules)?

- Data Analysis Strategy : Combine Py-GC-MS and ruthenium-induced catalytic oxidation (RICO) to identify degradation products. For example, oxidation of coal-derived asphaltenes generates n-alkanoic acids, indicating aliphatic chain lengths. Discrepancies in product profiles may arise from varying RuO₄ accessibility to substrate microstructures. Use isotopic labeling (e.g., D₂O) to trace hydrogen abstraction pathways .

Q. How does Na₂RuO₄ compare to other Ru-based oxidants (e.g., RuO₄ or KRuO₄) in terms of reactivity and safety?

- Comparative Analysis :

| Oxidant | Reactivity | Safety Risk | Applications |

|---|---|---|---|

| Na₂RuO₄ | Moderate | Low volatility, less toxic | Controlled oxidations |

| RuO₄ | High | Explosive, volatile | Staining, deep oxidation |

| KRuO₄ (perruthenate) | Selective | Moderate toxicity | Alcohol→ketone conversion |

- Na₂RuO₄ is preferred for bench-scale reactions due to reduced volatility, whereas KRuO₄ offers higher selectivity for secondary alcohols .

Q. What challenges arise during in-situ generation of RuO₄ from Na₂RuO₄, and how are they mitigated?

- Troubleshooting : Precipitation of RuO₂ or RuCl₃ complexes can halt reactions. To prevent this:

- Use excess cooxidant (e.g., NaIO₄) to maintain Ru(VIII) concentration.

- Add phase-transfer agents (e.g., tetrabutylammonium bromide) to stabilize RuO₄ in organic phases.

- Avoid chlorinated solvents (e.g., CH₂Cl₂), which deactivate Ru species .

Specialized Applications

Q. How is Na₂RuO₄ applied in materials science for staining electron microscopy samples?

- Protocol : Prepare a 0.5% aqueous Na₂RuO₄ solution and expose polymer samples (e.g., polyethylene) for 2–4 hours. RuO₄ penetrates unsaturated bonds, depositing RuO₂ for contrast enhancement in TEM. Post-stain with uranyl acetate for dual-contrast imaging. Validate staining uniformity via energy-dispersive X-ray spectroscopy (EDS) .

Q. What precautions are necessary when handling Na₂RuO₄ in high-throughput screening?

- Safety Measures :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.